3-(2-Bromoethoxy)cyclopent-2-enone
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Overview
Description
3-(2-Bromoethoxy)cyclopent-2-enone is an organic compound with the molecular formula C7H9BrO2 It is a derivative of cyclopentenone, featuring a bromoethoxy substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)cyclopent-2-enone typically involves the reaction of cyclopent-2-enone with 2-bromoethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Commonly used reagents include strong acids like hydrochloric acid or bases such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethoxy)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromoethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Bromoethoxy)cyclopent-2-enone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)cyclopent-2-enone involves its interaction with molecular targets such as enzymes and receptors. The bromoethoxy group can participate in nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroethoxy)cyclopent-2-enone
- 3-(2-Fluoroethoxy)cyclopent-2-enone
- 3-(2-Iodoethoxy)cyclopent-2-enone
Uniqueness
3-(2-Bromoethoxy)cyclopent-2-enone is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
3-(2-Bromoethoxy)cyclopent-2-enone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentene ring with a bromoethoxy substituent. The molecular formula is C8H9BrO, and its structure can influence its interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Target Interaction : Similar compounds have shown the ability to bind with high affinity to various receptors and enzymes, suggesting that this compound may also interact with specific molecular targets.
- Biochemical Pathways : It is hypothesized that this compound could promote cellular processes such as osteogenesis by upregulating osteogenic genes through pathways like BMP2/SMAD1 signaling.
- Cellular Effects : The compound may influence cell signaling pathways, gene expression, and metabolic processes, which are critical for its potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Study on Antimicrobial Activity
A study investigated the antimicrobial efficacy of related compounds and suggested that structural modifications could enhance activity against gram-positive pathogens. While direct studies on this compound are sparse, the structural similarities indicate potential effectiveness against biofilm-associated infections, particularly with Enterococcus faecium.
Cytotoxicity Assessment
In vitro studies utilizing similar cyclopentenones have demonstrated that modifications can lead to varying degrees of cytotoxicity. Although specific data on this compound is not fully established, understanding the structure-activity relationship (SAR) can guide future investigations into its efficacy against cancer cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The lipophilic nature of similar compounds suggests favorable absorption characteristics, potentially leading to effective tissue distribution.
- Metabolism : The metabolic pathways involving enzyme interactions need further exploration to determine how this compound is processed in biological systems.
- Toxicity : Dosage effects observed in related compounds indicate that high doses may lead to adverse effects; thus, establishing a safe dosage range for this compound is essential.
Summary Table of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Potential efficacy against gram-positive bacteria | |
Cytotoxicity | Promising results in cancer cell targeting | |
Inflammatory Modulation | Possible effects on inflammatory pathways |
Properties
IUPAC Name |
3-(2-bromoethoxy)cyclopent-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-3-4-10-7-2-1-6(9)5-7/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIBWVRJYLJSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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